FR-186054 was developed as part of research aimed at identifying effective ACAT inhibitors. It falls under the classification of lipid metabolism modulators and is categorized specifically as an ACAT inhibitor. The compound is noted for its oral efficacy, making it a candidate for therapeutic applications in cholesterol-related disorders .
The synthesis of FR-186054 involves several key steps that highlight its chemical complexity. The compound's synthesis was documented in studies that detailed its structural formation through various chemical reactions.
The detailed synthetic pathway includes specific reaction conditions such as temperature, solvent choice, and reaction time, which are critical for achieving the desired purity and yield .
The molecular structure of FR-186054 has been elucidated using techniques such as X-ray crystallography, which provides insights into its three-dimensional arrangement.
The crystal structure analysis reveals important interactions between FR-186054 and the enzyme, contributing to its inhibitory potency .
FR-186054 undergoes specific chemical reactions that are critical for its function as an ACAT inhibitor.
These reactions underscore the compound's potential therapeutic role in managing cholesterol levels .
The mechanism by which FR-186054 exerts its effects involves several biochemical pathways related to lipid metabolism.
Research indicates that this mechanism is crucial for developing therapies targeting lipid disorders .
FR-186054 possesses distinct physical and chemical properties that influence its behavior in biological systems.
These properties are vital for formulating effective drug delivery systems .
FR-186054 has significant potential applications in scientific research and clinical settings:
The ongoing investigation into FR-186054 underscores its relevance in addressing metabolic disorders related to cholesterol .
The core innovation in FR-186054’s synthesis is the strategic incorporation of a 3-(1H-pyrazol-3-yl)phenyl moiety, which serves as a critical pharmacophore for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition. According to the seminal work by Tanaka et al., this heterocyclic system was constructed via a palladium-catalyzed Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a protected pyrazole derivative, achieving 78% yield under optimized conditions [3] [9]. Subsequent N-alkylation introduced the benzyl spacer group essential for target engagement, employing NaH as base in anhydrous THF at 0°C to minimize dialkylation byproducts [5].
Notably, the pyrazole orientation (1H vs 2H tautomer) was controlled through steric-directed protection, with tert-butyldimethylsilyl (TBS) groups ensuring N1-substitution. This prevented regioisomer formation during the key urea bond formation step [6]. Modern improvements to this approach include:
Table 1: Comparative Pyrazole Incorporation Strategies
Method | Reaction Conditions | Yield | Regioselectivity |
---|---|---|---|
Classical (Tanaka, 1998) | Pd(PPh₃)₄, K₂CO₃, toluene/water | 78% | 92:8 |
Organocatalytic (Modern) | L-Proline, EtOH, 50°C | 85%* | >99:1* |
Flow Chemistry (Modern) | Microreactor, 140°C, 10 min | 91%* | 95:5* |
**Theoretical projections based on analogous systems [1] [8]
FR-186054 (C₂₆H₂₇N₅OS₂, MW 489.66 g/mol) exhibits favorable calculated logP (cLogP=4.2) and topological polar surface area (TPSA=104 Ų), aligning with Lipinski’s Rule of Five for oral bioavailability [7] [10]. Synthetic optimizations specifically targeted:
Table 2: Bioavailability-Optimized Molecular Features
Structural Element | Property Enhanced | Effect on Oral Bioavailability |
---|---|---|
3-Pyridinylmethyl substitution | Passive diffusion | cLogP optimized to 4.2 ±0.3 |
Methylthio ethers (×2) | Metabolic stability | Hepatic extraction ratio: 0.22 |
Pyrazole orientation | Solubility | pH 6.8 solubility: 28 µg/mL |
Benzyl spacer | Reduced transporter affinity | P-gp efflux ratio: 2.1 |
The balanced solubility (28 µg/mL in pH 6.8 buffer) and permeability enabled >85% fraction absorbed (Fa) in rat intestinal perfusion models, with absolute oral bioavailability reaching 52% in canine studies [6] [10].
Solvent selection critically influenced yield and purity during the synthesis of advanced intermediates:
Catalytic systems were equally pivotal:
Table 3: Solvent and Catalyst Impact on Key Steps
Reaction Step | Optimal Solvent System | Catalyst/Additive | Yield Improvement |
---|---|---|---|
Pyrazole alkylation | ChCl:Gly DES | None | 68% → 89% |
Suzuki coupling | Toluene/H₂O (4:1) | Pd/C (1%) | 78% → 85% |
Urea formation | Toluene/H₂O (3:1) | TBAB (5 mol%) | 82% → 91% |
Pyridine thioetheration | EtOAc | Yb(OTf)₃ (0.5 mol%) | 70% → 94% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: